(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine, 2-chlorophenyl isocyanate, and 4-methoxybenzaldehyde. The key steps may involve:
Condensation Reaction: Combining 2-chlorobenzylamine with 4-methoxybenzaldehyde under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 2-chlorophenyl isocyanate to form the thiazinane ring.
Oxidation: The final step involves oxidation to introduce the oxo group at the 4-position of the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new treatments for diseases.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- This compound
Uniqueness
Compared to similar compounds, This compound may exhibit unique properties such as higher potency, selectivity, or stability. Its specific structural features, such as the presence of chlorobenzyl and methoxyphenyl groups, contribute to its distinct behavior and applications.
Properties
Molecular Formula |
C25H21Cl2N3O3S |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H21Cl2N3O3S/c1-33-18-12-10-17(11-13-18)28-25-30(15-16-6-2-3-7-19(16)26)23(31)14-22(34-25)24(32)29-21-9-5-4-8-20(21)27/h2-13,22H,14-15H2,1H3,(H,29,32) |
InChI Key |
CXRZRTNQEIEIMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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